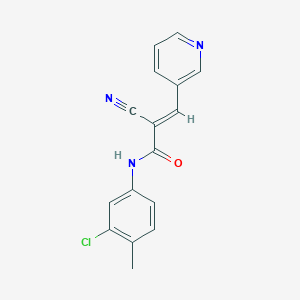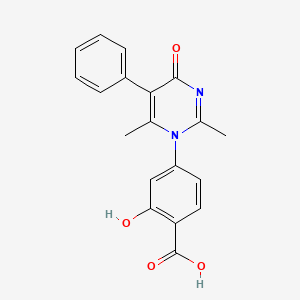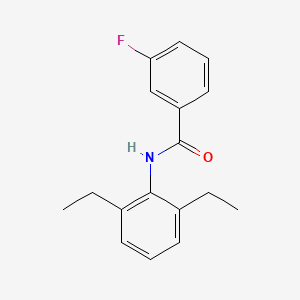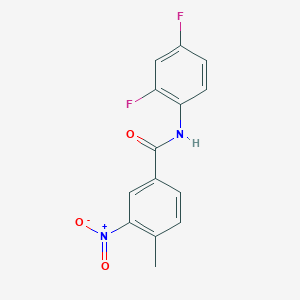
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. It has also been suggested that its neuroprotective effects may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to modulate the expression of certain genes involved in various cellular processes.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it a valuable tool for studying the mechanisms underlying these processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms underlying its neuroprotective effects and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic efficacy. Finally, more studies are needed to determine the safety and toxicity of this compound in humans, which will be necessary for its eventual use as a therapeutic agent.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide involves the reaction of 3-chloro-4-methylbenzaldehyde with malononitrile in the presence of a base to form the corresponding enamine. This enamine is then reacted with 3-pyridinecarboxamide in the presence of a catalyst to form the final product.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-11-4-5-14(8-15(11)17)20-16(21)13(9-18)7-12-3-2-6-19-10-12/h2-8,10H,1H3,(H,20,21)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBBWSMUGOAND-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CN=CC=C2)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)
![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![2-[4-(acetylamino)phenoxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5845162.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)
![N-[4-(diethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5845170.png)
![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)



